molecular formula C10H5Cl2NO3 B10767013 7,8-dichloro-4-oxo-4aH-quinoline-3-carboxylic acid

7,8-dichloro-4-oxo-4aH-quinoline-3-carboxylic acid

Cat. No.: B10767013
M. Wt: 258.05 g/mol
InChI Key: GXBXHPQNXVTOIB-UHFFFAOYSA-N
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Description

CAY10577, formally known as 7,8-dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, is a small molecule inhibitor of casein kinase 2 (CK2). CK2 is a serine/threonine-selective protein kinase involved in various signal transduction pathways. It is known to negatively regulate apoptosis, and its activity is increased in many proliferating tissues and tumors, making it a promising target for anti-cancer drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10577 involves the preparation of the quinoline core structure, followed by the introduction of the dichloro substituents and the carboxylic acid group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of CAY10577 likely involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

CAY10577 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

CAY10577 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of CK2 and its effects on various biochemical pathways.

    Biology: Investigated for its role in regulating apoptosis and cell proliferation.

    Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit CK2 activity in tumor cells.

    Industry: Utilized in the development of new therapeutic agents targeting CK2

Mechanism of Action

CAY10577 exerts its effects by inhibiting the activity of CK2. CK2 is involved in many signal transduction pathways, and its inhibition can lead to the induction of apoptosis and the suppression of cell proliferation. The molecular targets of CAY10577 include the ATP-binding site of CK2, where it competes with ATP, thereby preventing the phosphorylation of CK2 substrates .

Comparison with Similar Compounds

Similar Compounds

    TBB (4,5,6,7-tetrabromobenzotriazole): Another CK2 inhibitor with a different chemical structure.

    DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole): A potent CK2 inhibitor with a distinct mechanism of action.

Uniqueness

CAY10577 is unique due to its specific chemical structure, which allows it to effectively inhibit CK2 with an IC50 value of 0.8 micromolar. Its dichloro and carboxylic acid groups contribute to its high affinity and selectivity for CK2, making it a valuable tool for studying CK2-related pathways and developing new therapeutic agents .

Properties

Molecular Formula

C10H5Cl2NO3

Molecular Weight

258.05 g/mol

IUPAC Name

7,8-dichloro-4-oxo-4aH-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H5Cl2NO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-4H,(H,15,16)

InChI Key

GXBXHPQNXVTOIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C(=O)C21)C(=O)O)Cl)Cl

Origin of Product

United States

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